molecular formula C10H14FN B11766555 3-Fluoro-4-phenylbutan-1-amine

3-Fluoro-4-phenylbutan-1-amine

Cat. No.: B11766555
M. Wt: 167.22 g/mol
InChI Key: MTQGONMFIPZWPI-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a fluorine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-fluoro-4-phenylbutanal using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts based on earth-abundant metals, such as iron or cobalt, may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-phenylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-phenylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of pharmacological effects .

Comparison with Similar Compounds

    4-Phenylbutylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoro-4-phenylbutanoic acid: An oxidized derivative with distinct applications.

    3-Fluoro-4-phenylbutan-2-amine: A reduced form with unique reactivity

Uniqueness: 3-Fluoro-4-phenylbutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-fluoro-4-phenylbutan-1-amine

InChI

InChI=1S/C10H14FN/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2

InChI Key

MTQGONMFIPZWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCN)F

Origin of Product

United States

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